

Structural Determination of 8-Methyl-5-nitroquinolin-6-amine: A Comparative Methodological Guide

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Compound of Interest

Compound Name:	8-Methyl-5-nitroquinolin-6-amine
CAS No.:	77094-07-6
Cat. No.:	B15069308

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Executive Summary

8-Methyl-5-nitroquinolin-6-amine (CAS 77094-07-6) represents a critical intermediate in the synthesis of 8-aminoquinoline antimalarials (analogous to Primaquine and Tafenoquine).[2][3] Its structural elucidation is pivotal for understanding the intramolecular hydrogen bonding between the ortho-positioned nitro (C5) and amine (C6) groups, which dictates the molecule's solubility, planar conformation, and binding affinity in biological targets.[1]

This guide compares the primary determination method—Single Crystal X-Ray Diffraction (SC-XRD)—against alternative techniques (Powder XRD and Computational Prediction), providing a validated experimental protocol for researchers attempting to solve this specific structure.[1][4]

Part 1: Comparative Analysis of Determination Methods

In the context of small-molecule drug intermediates, the "product" is the analytical method used to derive the 3D structure.[1][4] Below is an objective comparison of the industry standard (SC-

XRD) versus its alternatives for this specific quinoline derivative.

Feature	SC-XRD (The Gold Standard)	Powder XRD (PXRD)	CSP (Computational Structure Prediction)
Primary Output	Absolute 3D atomic coordinates (x, y, z) & thermal ellipsoids.[1][4]	Unit cell dimensions & bulk phase identification.[4][5]	Theoretical energy minima & packing motifs.[4]
Suitability for CAS 77094-07-6	High. Essential to resolve the ortho-nitro/amine H-bond network.	Low. Peak overlap in aromatic systems makes ab initio solution difficult.[4]	Medium. Useful for validating experimental data but lacks empirical proof.
Sample Requirement	Single crystal (0.1–0.3 mm).[1]	Polycrystalline powder (~10–50 mg).[1]	None (In silico).
Resolution	Atomic (< 0.8 Å).[1][4]	Phase/Lattice level.[5]	N/A (Theoretical).[1]
Key Limitation	Requires growing a diffraction-quality crystal.	Cannot easily distinguish tautomers or specific H-bond lengths.	Depends heavily on the force field/functional (e.g., B3LYP-D3).[1]

Expert Insight: Why SC-XRD is Non-Negotiable Here

For **8-Methyl-5-nitroquinolin-6-amine**, the interaction between the C5-Nitro group and C6-Amine is critical. An intramolecular N-H...O hydrogen bond is expected to lock the substituents into planarity with the quinoline ring.[1]

- SC-XRD will experimentally measure this bond distance (~1.9–2.2 Å) and angle.
- PXRD will likely show preferred orientation due to the planar stacking of quinoline rings, distorting intensities and making structure solution ambiguous.[1]
- Recommendation: Use SC-XRD as the primary method; use PXRD only for bulk purity verification after the structure is solved.

Part 2: Experimental Protocol (Self-Validating System)

This protocol is designed to overcome the specific challenge of crystallizing "push-pull" aromatic systems (nitro-amine), which often form amorphous precipitates due to strong dipole-dipole stacking.[1]

Phase 1: Synthesis & Crystallization Strategy

- Pre-requisite: Purity >98% (HPLC). Impurities inhibit nucleation.
- Solvent Selection: The molecule is moderately polar.[1][4]
 - Good Solvents: DMF, DMSO, Acetone.[1][4]
 - Anti-Solvents: Water, Hexane, Diethyl ether.[1]

Protocol A: Slow Evaporation (Recommended)[1]

- Dissolve 20 mg of **8-Methyl-5-nitroquinolin-6-amine** in 2 mL of Acetone/Ethanol (1:1).
- Filter the solution through a 0.45 µm PTFE syringe filter into a clean vial (removes dust nuclei).
- Cover with Parafilm and poke 3–4 small holes.[4]
- Store at room temperature (20–25°C) in a vibration-free zone.
- Observation: Expect orange/red needles or plates within 3–7 days. The color arises from the intramolecular charge transfer (amine -> nitro).[1]

Protocol B: Vapor Diffusion (Alternative)

- Dissolve 15 mg in 1 mL DMF (inner vial).
- Place inner vial in a larger jar containing 5 mL Water (outer reservoir).
- Cap tightly. Water vapor will diffuse into the DMF, slowly lowering solubility and promoting high-quality crystal growth.[1]

Phase 2: Data Collection & Reduction

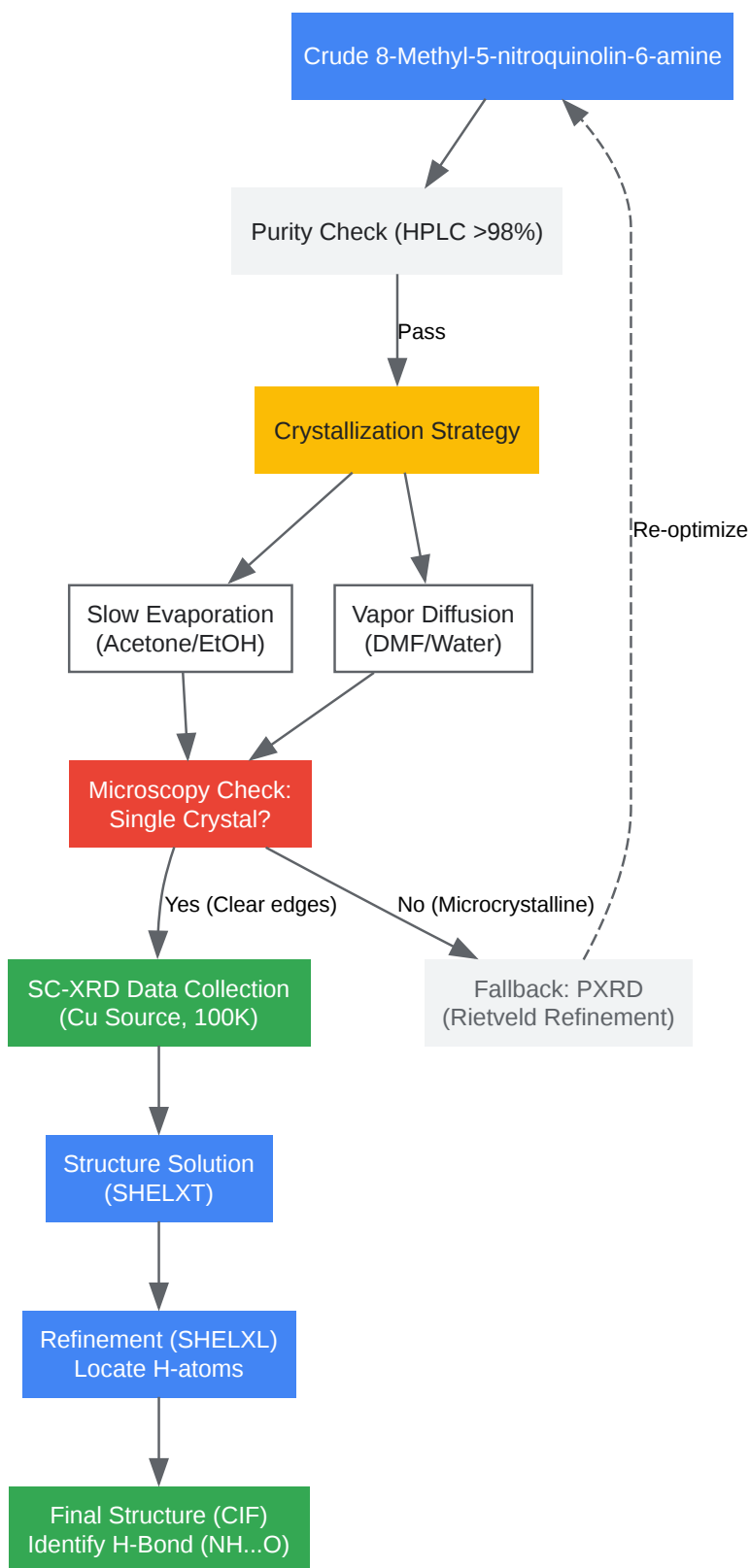
- Instrument: Bruker D8 QUEST or Rigaku XtaLAB (or equivalent).[1][4]
- Source: Cu-K α ($\lambda = 1.54178 \text{ \AA}$) is preferred over Mo-K α for this small organic molecule to maximize diffraction intensity, as it contains no heavy atoms ($Z > 16$).[1][4]
- Temperature: 100 K (Cryostream).[1][4]
 - Reasoning: Cooling reduces thermal motion (Uiso), essential for resolving the positions of the Amine hydrogen atoms.[1][4]

Phase 3: Structure Solution Workflow

- Indexing: Determine Unit Cell. Expect Monoclinic or Triclinic system (common for planar aromatics).[1][4]
- Space Group Determination: Look for systematic absences (e.g., P21/c).[1][4]
- Solution: Use SHELXT (Intrinsic Phasing).[1] The planar quinoline rings usually solve immediately.[1][4]
- Refinement: Use SHELXL (Least Squares).
 - Critical Step: Locate the Amine H-atoms in the difference Fourier map. Do not place them geometrically immediately; try to find the electron density peak to confirm the intramolecular H-bond to the Nitro oxygen.

Part 3: Visualization of the Determination Workflow

The following diagram illustrates the logical flow from crude material to the final CIF (Crystallographic Information File), highlighting the decision nodes.



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Caption: Decision workflow for the structural determination of CAS 77094-07-6, prioritizing SC-XRD for H-bond resolution.

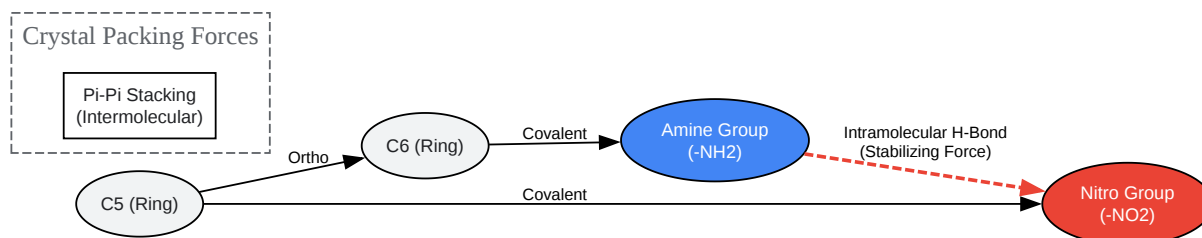
Part 4: Expected Structural Features & Data Tables

Based on analogous structures (e.g., 8-nitroquinoline, CSD Refcode QUNOX), the following crystallographic parameters are anticipated. Use this table to validate your initial indexing results.

Parameter	Expected Range (Monoclinic)	Explanation
Space Group	P21/c or P21/n	Most common for planar organic molecules (centrosymmetric packing).[4]
Z (Molecules/Cell)	4	Standard packing efficiency.
Unit Cell Volume	~900 – 1100 Å ³	Consistent with MW ≈ 203.2 g/mol .[4]
Packing Motif	π-π Stacking	Quinoline rings likely stack in parallel offset layers (distance ~3.4 Å).[4]
Key Interaction	S(6) Ring Motif	Intramolecular H-bond between N(amine)-H...O(nitro). [1]

Molecular Interaction Diagram

The diagram below predicts the specific intramolecular "lock" that stabilizes this molecule, which SC-XRD must resolve.



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Caption: Predicted S(6) intramolecular hydrogen bonding motif between the 5-nitro and 6-amine groups.

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